molecular formula C11H22N2O3 B3031940 tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate CAS No. 885268-83-7

tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate

Cat. No. B3031940
CAS RN: 885268-83-7
M. Wt: 230.30
InChI Key: DQUMGUGHUCDTDY-UHFFFAOYSA-N
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Description

“tert-Butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1903840-04-9 . It has a molecular weight of 230.31 . The compound is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.30 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.

Scientific Research Applications

  • Photocatalysis : The compound has been utilized in a photoredox-catalyzed amination process. This process is significant for creating diverse amino pyrimidines, expanding the applications of photocatalysis in chemical synthesis (Wang et al., 2022).

  • Synthesis of Biologically Active Compounds : It serves as an important intermediate in the synthesis of various biologically active compounds, demonstrating its utility in medicinal chemistry and drug development (Kong et al., 2016).

  • Natural Product Synthesis : This compound is a key intermediate in synthesizing natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines, highlighting its relevance in cancer research (Tang et al., 2014).

  • Enantioselective Synthesis : It is used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing to advancements in stereoselective synthesis methods (Ober et al., 2004).

  • Crystal Structure Studies : The compound is involved in studies focusing on hydrogen and halogen bonds, aiding in the understanding of molecular interactions in solid-state chemistry (Baillargeon et al., 2017).

  • Antibacterial and Anthelmintic Evaluation : It has been synthesized and characterized for potential antibacterial and anthelmintic activities, which is crucial for discovering new therapeutic agents (Sanjeevarayappa et al., 2015).

  • Synthesis of Piperidines : The compound is used as a scaffold in the synthesis of substituted piperidines, showing its versatility in organic synthesis (Harmsen et al., 2011).

  • Antiarrhythmic and Hypotensive Properties : Some derivatives of tert-butyl carbamate have been studied for their potential antiarrhythmic and hypotensive properties, indicating its importance in cardiovascular drug research (Chalina et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which represents a warning. The hazard statements associated with it are H315, H319, and H335 . These codes represent specific hazards related to skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-11(8-14)5-4-6-12-7-11/h12,14H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUMGUGHUCDTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700575
Record name tert-Butyl [3-(hydroxymethyl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885268-83-7
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885268-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-(hydroxymethyl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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